molecular formula C19H19N3O3 B11125076 N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B11125076
M. Wt: 337.4 g/mol
InChI Key: QLUAQJSPTLNNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a phthalazine core, which is known for its biological activity, and a methoxyphenethyl group, which can influence its chemical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxyphenethylamine with a phthalic anhydride derivative under acidic conditions to form the phthalazine core. This intermediate is then subjected to further reactions, such as methylation and amidation, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the phthalazine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxylated phthalazine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Its unique chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets in biological systems. The phthalazine core can interact with enzymes or receptors, modulating their activity. The methoxyphenethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenethyl)benzamide: Shares the methoxyphenethyl group but has a different core structure.

    N-(2-methoxyphenethyl)-3-methylphthalazine: Similar core structure but lacks the carboxamide group.

Uniqueness

N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is unique due to its combination of a phthalazine core with a methoxyphenethyl group and a carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-22-19(24)15-9-5-4-8-14(15)17(21-22)18(23)20-12-11-13-7-3-6-10-16(13)25-2/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

QLUAQJSPTLNNBE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.